molecular formula C9H14O4 B6269249 (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid CAS No. 227783-07-5

(1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid

Cat. No.: B6269249
CAS No.: 227783-07-5
M. Wt: 186.2
InChI Key:
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Description

(1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid is an organic compound with a cyclohexane ring substituted with a methoxycarbonyl group and a carboxylic acid group

Scientific Research Applications

(1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Cyclohexane Derivative Formation: The starting material is often a cyclohexane derivative, which undergoes functionalization to introduce the desired substituents.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification and carboxylation processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions: (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclohexane-1,3-dicarboxylic acid: Similar structure but lacks the methoxycarbonyl group.

    Methyl cyclohexane-1-carboxylate: Contains a methyl ester group instead of the methoxycarbonyl group.

    Cyclohexane-1-carboxylic acid: Lacks the additional carboxylic acid group.

Uniqueness: (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid involves the conversion of a cyclohexene derivative to the desired carboxylic acid through a series of reactions.", "Starting Materials": [ "Cyclohexene", "Methanol", "Sodium hydroxide", "Chloroacetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol-d4" ], "Reaction": [ "Cyclohexene is reacted with chloroacetic acid in the presence of sodium hydroxide to form (1-chloroethyl)cyclohexane-1-carboxylic acid.", "The resulting product is reduced with sodium borohydride in methanol to form (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid.", "The product is then purified by acidification with hydrochloric acid, followed by extraction with methanol-d4.", "The organic layer is washed with sodium bicarbonate, dried over sodium sulfate, and concentrated to yield the desired product as a white solid." ] }

CAS No.

227783-07-5

Molecular Formula

C9H14O4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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